Home > Products > Screening Compounds P74250 > 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide
2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide - 896376-74-2

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Catalog Number: EVT-3089979
CAS Number: 896376-74-2
Molecular Formula: C26H25N3O5
Molecular Weight: 459.502
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

6-(3-1H-1,2,4-Triazol-1-yl)-3-phenylquinazoline-2,4(1H,3H)-diones (7a-e)

    Compound Description: These compounds represent a series of novel quinazoline-2,4(1H,3H)-dione derivatives featuring a triazole substituent at the 6-position. [] They were synthesized and evaluated for their antitumor activity against human colon carcinoma (HCT116) and human hepatocellular carcinoma (HEP-G2) cell lines. []

    Relevance: These compounds share the core quinazoline-2,4(1H,3H)-dione scaffold with 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide. The variations lie in the substituents attached to the quinazoline core. These structural similarities place them in a related chemical class. [] You can find more information about the synthesis and biological evaluation of these compounds in the research paper titled "Design, Synthesis, and Biological Evaluation of Triazolyl- and Triazinyl-Quinazolinediones as Potential Antitumor Agents." []

2,6(4-2-Substituted-1,3,5-triazin-1(2H)-yl)-3-phenylquinazoline-2,4(1H,3H)-diones (8a-k)

    Compound Description: This series encompasses quinazoline-2,4(1H,3H)-dione derivatives with a triazine moiety incorporated at the 2- and 6-positions. [] Similar to the previous group, these compounds were synthesized and evaluated for their antitumor potential against HCT116 and HEP-G2 cell lines. []

    Relevance: The presence of the quinazoline-2,4(1H,3H)-dione system links these compounds to the target compound, 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide. The difference lies in the triazine substituent and its position on the quinazoline core. Despite these differences, the shared core structure highlights their close relationship within the same chemical class. [] You can find more information about the synthesis and biological evaluation of these compounds in the research paper titled "Design, Synthesis, and Biological Evaluation of Triazolyl- and Triazinyl-Quinazolinediones as Potential Antitumor Agents." []

3-substituted-2-imino-1,3,5-triazin-1(2H)-yl-sulfonyl-phenyl-1-methylquinazoline-2,4(1H,3H)-dione (12a-j)

    Compound Description: This set comprises structurally complex quinazoline-2,4(1H,3H)-dione derivatives characterized by the presence of a sulfonyl-linked triazine moiety at the 3-position. [] These compounds were synthesized and evaluated for their antitumor potential against HCT116 and HEP-G2 cell lines. []

    Relevance: These compounds share the fundamental quinazoline-2,4(1H,3H)-dione framework with 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide. While the substituents and their positions on the quinazoline ring system differ, the presence of this core structure classifies them as related compounds. [] You can find more information about the synthesis and biological evaluation of these compounds in the research paper titled "Design, Synthesis, and Biological Evaluation of Triazolyl- and Triazinyl-Quinazolinediones as Potential Antitumor Agents." []

(4-[(1-{[(3,5-Dimethoxyphenyl)Carbamoyl]Methyl}-2,4-Dioxo-1,2,3,4-Tetrahydroquinazolin-3-Yl)Methyl]-N-[(Furan-2-Yl)Methyl]Benzamide)

    Compound Description: This specific compound is a sulfonamide derivative identified through virtual screening for its potential inhibitory activity against the VraS sensor kinase, a key component of the VraSR two-component system in methicillin-resistant Staphylococcus aureus. [] It exhibited promising binding affinity to the ATP-binding domain of VraS. []

    Relevance: The presence of the 2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl moiety directly links this compound to 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide. The shared substructure highlights their close structural relationship, despite the variations in substituents and their positions. [] You can find more information about the identification and characterization of this compound in the research paper titled "In silico and structural investigation of sulfonamides targeting VraSR two-component system in methicillin-resistant Staphylococcus aureus." []

Overview

The compound 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide is a complex organic molecule notable for its potential biological applications. This compound features a unique structure that integrates a quinazoline moiety with various functional groups, suggesting its utility in medicinal chemistry.

Source and Classification

This compound can be classified under the category of quinazoline derivatives, which are known for their diverse pharmacological activities. The specific compound's molecular formula is C23H28N2O4C_{23}H_{28}N_2O_4 and it has a molecular weight of approximately 396.48 g/mol. Its chemical structure is characterized by the presence of dimethoxyphenyl and methylphenyl groups, contributing to its potential reactivity and biological activity.

Synthesis Analysis

Methods

The synthesis of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide typically involves several key steps:

  1. Condensation Reaction: The initial step often includes the condensation of 2,4-dimethoxybenzaldehyde with appropriate amines or urea derivatives under acidic conditions to form an intermediate.
  2. Cyclization: The intermediate undergoes cyclization to form the quinazoline ring structure.
  3. Acetylation: The final step involves acetylation using acetic anhydride or acetyl chloride to introduce the acetamide group.

Technical Details

The synthesis may vary based on specific reaction conditions such as temperature, solvent choice (e.g., ethanol or dimethylformamide), and the presence of catalysts (e.g., Lewis acids). Optimization of these parameters can significantly affect yield and purity.

Molecular Structure Analysis

Structure

The molecular structure of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide features:

  • A quinazoline core: This heterocyclic structure contributes to the compound's biological properties.
  • Dimethoxy and methyl groups: These substituents enhance lipophilicity and may influence binding interactions with biological targets.

Data

The structural formula can be represented as follows:

C23H28N2O4\text{C}_{23}\text{H}_{28}\text{N}_2\text{O}_4
Chemical Reactions Analysis

Reactions

The compound can participate in various chemical reactions:

  1. Oxidation: The dioxo functionality allows for oxidation reactions that could lead to different quinone derivatives.
  2. Reduction: Potential reduction reactions may convert carbonyl groups into alcohols or amines.
  3. Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions (e.g., nitration or halogenation).

Technical Details

Common reagents for these reactions include:

  • Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation.
  • Reducing agents: Sodium borohydride or lithium aluminum hydride for reduction processes.
Mechanism of Action

The mechanism of action for this compound likely involves its interaction with specific biological targets such as enzymes or receptors. For instance:

  • It may inhibit certain enzymes involved in metabolic pathways or cell proliferation.
  • Binding affinity studies could reveal interactions with proteins associated with cancer or inflammation processes.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide include:

  • Molecular Weight: Approximately 396.48 g/mol
  • Solubility: Likely soluble in organic solvents due to its lipophilic nature.

Chemical Properties

Chemical properties may include:

  • Stability under standard laboratory conditions.
  • Reactivity profiles that allow for further derivatization in synthetic applications.
Applications

This compound has several potential scientific uses:

  1. Medicinal Chemistry: As a lead compound in drug development targeting cancer or inflammatory diseases.
  2. Biological Research: Studied for its effects on cellular pathways or as a tool in biochemical assays.
  3. Material Science: May serve as a precursor in synthesizing novel materials with specific properties.

Properties

CAS Number

896376-74-2

Product Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

IUPAC Name

2-[3-(2,4-dimethoxyphenyl)-2,4-dioxo-4aH-quinazolin-1-ium-1-yl]-N-[(4-methylphenyl)methyl]acetamide

Molecular Formula

C26H25N3O5

Molecular Weight

459.502

InChI

InChI=1S/C26H25N3O5/c1-17-8-10-18(11-9-17)15-27-24(30)16-28-21-7-5-4-6-20(21)25(31)29(26(28)32)22-13-12-19(33-2)14-23(22)34-3/h4-14,20H,15-16H2,1-3H3/p+1

InChI Key

XYWKMZWSCOWWRY-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)CNC(=O)C[N+]2=C3C=CC=CC3C(=O)N(C2=O)C4=C(C=C(C=C4)OC)OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.